Home > Products > Screening Compounds P20591 > Galanin (1-30) (human)
Galanin (1-30) (human) - 119418-04-1

Galanin (1-30) (human)

Catalog Number: EVT-243188
CAS Number: 119418-04-1
Molecular Formula: C139H210N42O43
Molecular Weight: 3157.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Galanin (1-30) (human) is a 30-amino acid neuropeptide found in the central and peripheral nervous systems of humans. [, ] Unlike galanin in other species, which is a 29-amino acid peptide amidated at the C-terminus, human galanin is not amidated and retains the final glycine residue. [, ] This difference in structure may contribute to differences in the biological activity of human galanin compared to other species. [] Galanin (1-30) (human) exerts its effects by binding to specific G protein-coupled receptors, primarily GALR1 and GALR2. [, ] It plays a role in various physiological processes, including hormone secretion, particularly growth hormone, [, ] modulation of muscle contraction in the gastrointestinal tract, [] and regulation of food intake. []

Future Directions
  • Developing selective galanin receptor ligands: There is a need for more selective ligands targeting specific galanin receptor subtypes to dissect their individual roles in various physiological and pathological processes. [, ] These ligands could serve as valuable tools for research and potential therapeutic development.
  • Understanding the role of galanin in different human populations: Given the unique structure and properties of human galanin compared to other species, investigating its role in various human populations, including different age groups and disease states, is crucial. [] This information could provide valuable insights into human-specific physiological and pathological processes involving galanin.

Galanin (1-29)

    Relevance: Galanin (1-29) is structurally similar to Galanin (1-30) (human), differing only in the C-terminal residue. This difference arises from the lack of amidation in the human form . Despite this difference, both peptides exhibit similar biological activity in inhibiting glucose-stimulated insulin secretion .

Galanin (3-30) (human)

    Relevance: Galanin (3-30) (human) is a structurally related peptide to Galanin (1-30) (human), generated by removing the first two N-terminal amino acids . This truncation impacts its interaction with different galanin receptor subtypes, leading to distinct effects on growth hormone release compared to Galanin (1-30) (human) .

Galanin (1-21) (human)

    Relevance: As an N-terminal fragment, Galanin (1-21) (human) shares a significant portion of its amino acid sequence with Galanin (1-30) (human) . This structural similarity allows it to retain the ability to activate Galanin receptors and exert similar effects on colonic motility as the full-length peptide .

[Ala6, D-Trp8]Galanin (1-15)ol

    Relevance: This compound is structurally related to the N-terminal fragment of Galanin (1-30) (human) . Despite sharing the N-terminal sequence, the specific amino acid substitutions in [Ala6, D-Trp8]Galanin (1-15)ol change its interaction with the receptor, resulting in antagonistic activity compared to the agonistic properties of Galanin (1-30) (human) .

Galanin (2-30) (human)

    Relevance: Galanin (2-30) (human), by lacking the first amino acid compared to Galanin (1-30) (human), shows altered binding affinity and selectivity toward different galanin receptor subtypes, particularly showing specificity for the hGALR2 subtype .

[D-Trp2]Galanin (1-30)

    Relevance: The incorporation of a D-Tryptophan at position 2 in [D-Trp2]Galanin (1-30) alters its binding characteristics compared to Galanin (1-30) (human), leading to a preference for the hGALR2 receptor subtype .

Galanin (3-29)

    Relevance: Compared to Galanin (1-30) (human), Galanin (3-29) shows differential activity at different galanin receptor subtypes, highlighting the importance of the N-terminal region for receptor subtype selectivity .

Galanin (1-18) (rat)

    Relevance: Despite originating from rat, Galanin (1-18) (rat) shares a high degree of sequence homology with the corresponding region of human Galanin (1-30). This structural similarity allows it to effectively interact with human galanin receptors, resulting in similar effects on colonic motility .

Overview

Galanin (1-30) is a neuropeptide comprising 30 amino acids, classified as an endogenous galanin receptor agonist. This peptide plays a significant role in various physiological processes, including appetite regulation, nociception (pain perception), sleep modulation, cognition, synaptic transmission, and the release of insulin and somatostatin. It exhibits high affinity for galanin receptors, particularly galanin receptor type 1 and type 2. The biological effects of Galanin (1-30) are mediated through its interaction with G protein-coupled receptors, which are pivotal in signal transduction pathways within the body .

Source

Galanin was first discovered in the early 1980s by Professor Viktor Mutt and colleagues at the Karolinska Institute in Stockholm. It is derived from the prepro-galanin gene, which encodes a precursor protein that undergoes post-translational modifications to yield the active peptide. Human Galanin (1-30) is primarily expressed in the central nervous system and peripheral tissues, including the gastrointestinal tract .

Classification

Galanin (1-30) belongs to a family of neuropeptides that share structural similarities and functional properties. It is categorized under neuropeptides due to its role in neurotransmission and neuromodulation. The peptide's classification is further refined into subtypes based on receptor specificity: galanin receptor type 1, galanin receptor type 2, and galanin receptor type 3. Each receptor subtype mediates distinct physiological responses to galanin .

Synthesis Analysis

Methods

The synthesis of Galanin (1-30) can be achieved through various chemical methods, including solid-phase peptide synthesis and liquid-phase synthesis. Solid-phase synthesis is preferred for its efficiency and ability to produce high-purity peptides.

Technical Details:

  • Solid-Phase Peptide Synthesis: This technique involves sequential addition of protected amino acids to a solid support, allowing for purification at each step. The final product is cleaved from the support and deprotected to yield the active peptide.
  • Liquid-Phase Synthesis: This method involves synthesizing peptides in solution but is less common due to challenges in purification.

Recent advancements have introduced ligation techniques that enhance yield and purity, such as aspartic acid ligation .

Molecular Structure Analysis

Structure

Galanin (1-30) has a specific molecular structure characterized by a sequence of amino acids that contribute to its biological activity. The amino acid sequence is as follows:

Sequence: Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-His-Ala-Val-Gly-Asn-His-Arg-Ser-Phe-Ser-Asp-Lys-Asn-Gly-Leu-Thr-Ser

Data

  • Molecular Weight: 3157.41 g/mol
  • Molecular Formula: C139H210N42O43
  • CAS Number: 119418-04-1
  • PubChem Identifier: 16133823
  • Appearance: White solid
    The structure adopts a horseshoe-like conformation in membrane-mimicking environments, with an α-helical N-terminal region followed by a β-bend around proline .
Chemical Reactions Analysis

Reactions

Galanin (1-30) participates in various biochemical reactions primarily through its interaction with specific receptors. Upon binding to galanin receptors, it activates intracellular signaling pathways involving G proteins.

Technical Details:

  • Receptor Binding: The binding affinity varies among receptor subtypes; for instance, it has a Ki value of 0.4 nM for galanin receptor type 1 and 2.3 nM for galanin receptor type 2 .
  • Signal Transduction: Activation of these receptors leads to downstream effects such as modulation of cyclic adenosine monophosphate levels and calcium signaling.
Mechanism of Action

Galanin (1-30) exerts its effects through specific interactions with galanin receptors located throughout the central nervous system and peripheral tissues. Upon binding:

  1. Receptor Activation: The peptide binds to G protein-coupled receptors.
  2. Intracellular Signaling: This triggers a cascade of intracellular events involving second messengers like cyclic adenosine monophosphate.
  3. Physiological Effects: Resulting actions include modulation of neurotransmitter release, regulation of pain pathways, and influence on metabolic processes .
Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Soluble in water at concentrations up to 1 mg/ml.
  • Storage Conditions: Recommended storage at -20°C.

Chemical Properties

  • Purity: Greater than 95%.
    These properties are crucial for experimental applications where precise concentrations are necessary for biological assays .
Applications

Galanin (1-30) has several scientific applications:

  1. Neuroscience Research: Used to study neuronal signaling pathways and their implications in disorders such as depression and anxiety.
  2. Metabolic Studies: Investigated for its role in appetite regulation and energy balance.
  3. Pain Research: Explored for its potential analgesic properties due to its involvement in nociception.
  4. Pharmacological Development: Serves as a lead compound for developing drugs targeting galanin receptors for various therapeutic indications .

Properties

CAS Number

119418-04-1

Product Name

Galanin (1-30) (human)

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[2-[[(2S)-1-[[(2S,3R)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-oxobutanoic acid

Molecular Formula

C139H210N42O43

Molecular Weight

3157.4 g/mol

InChI

InChI=1S/C139H210N42O43/c1-65(2)38-84(165-121(206)86(40-67(5)6)166-123(208)88(43-75-31-33-79(188)34-32-75)161-106(193)55-151-114(199)70(11)157-131(216)97(59-182)175-127(212)95(49-104(144)191)170-122(207)87(41-68(7)8)173-136(221)112(72(13)186)180-130(215)90(159-105(192)51-141)44-76-52-150-81-27-19-18-26-80(76)81)116(201)154-58-109(196)181-37-23-30-101(181)134(219)172-91(45-77-53-147-63-155-77)120(205)158-71(12)115(200)178-111(69(9)10)135(220)153-57-108(195)162-94(48-103(143)190)126(211)168-92(46-78-54-148-64-156-78)125(210)164-83(29-22-36-149-139(145)146)119(204)174-98(60-183)132(217)167-89(42-74-24-16-15-17-25-74)124(209)176-99(61-184)133(218)171-96(50-110(197)198)128(213)163-82(28-20-21-35-140)118(203)169-93(47-102(142)189)117(202)152-56-107(194)160-85(39-66(3)4)129(214)179-113(73(14)187)137(222)177-100(62-185)138(223)224/h15-19,24-27,31-34,52-54,63-73,82-101,111-113,150,182-188H,20-23,28-30,35-51,55-62,140-141H2,1-14H3,(H2,142,189)(H2,143,190)(H2,144,191)(H,147,155)(H,148,156)(H,151,199)(H,152,202)(H,153,220)(H,154,201)(H,157,216)(H,158,205)(H,159,192)(H,160,194)(H,161,193)(H,162,195)(H,163,213)(H,164,210)(H,165,206)(H,166,208)(H,167,217)(H,168,211)(H,169,203)(H,170,207)(H,171,218)(H,172,219)(H,173,221)(H,174,204)(H,175,212)(H,176,209)(H,177,222)(H,178,200)(H,179,214)(H,180,215)(H,197,198)(H,223,224)(H4,145,146,149)/t70-,71-,72+,73+,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,111-,112-,113-/m0/s1

InChI Key

CBSXZYWGVAQSHI-RUKUCZSXSA-N

SMILES

CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)O)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC2=CNC=N2)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC3=CNC=N3)NC(=O)C4CCCN4C(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)CN

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)O)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC2=CNC=N2)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC3=CNC=N3)NC(=O)C4CCCN4C(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)CN

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CNC=N3)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC4=CNC=N4)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC6=CNC7=CC=CC=C76)NC(=O)CN)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.